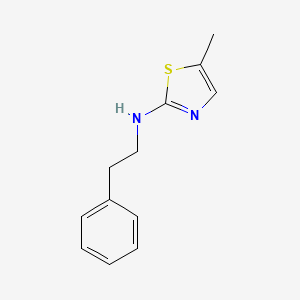5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
CAS No.: 312536-18-8
Cat. No.: VC8098945
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 312536-18-8 |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
| Standard InChI Key | XNYRJUSVIKOJKQ-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(S1)NCCC2=CC=CC=C2 |
| Canonical SMILES | CC1=CN=C(S1)NCCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound’s structure features:
-
Thiazole core: A 1,3-thiazole ring with a methyl group at the C-5 position.
-
N-2 substitution: A 2-phenylethyl group attached to the exocyclic amine at position 2.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Hantzsch thiazole cyclization, a well-established method for thiazole derivatives . Key steps include:
-
Cyclization: Reaction of 2-bromo-1-(pyridin-2-yl)ethan-1-one with thiourea in ethanol under reflux to form the 2-aminothiazole intermediate.
-
N-Alkylation: Coupling the intermediate with 2-phenylethyl bromide using a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
Industrial-scale production employs continuous flow reactors to enhance yield (reported >75%) and reduce reaction times. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Structural Optimization Challenges
Modifications to the thiazole core or phenylethyl group often reduce bioactivity. For example:
-
Thiophene analogs: Replacement of the thiazole ring with thiophene (as in compound 75) abolished antitubercular activity in related compounds .
-
Aromatic substituents: Substituting the phenylethyl group with smaller alkyl chains (e.g., methyl) decreased lipophilicity and compromised membrane permeability in vitro .
Physicochemical and Pharmacokinetic Properties
The compound exhibits:
-
Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS), but high solubility in organic solvents like DMSO (>50 mg/mL).
-
Stability: Stable under ambient conditions for >6 months but susceptible to oxidative degradation in acidic environments (t₁/₂ = 48 hrs at pH 2).
-
Metabolic susceptibility: Preliminary microsomal studies suggest rapid hepatic metabolism (t₁/₂ = 28–45 mins in human liver microsomes), primarily via oxidation of the phenylethyl side chain .
| Cancer Cell Line | Reported IC₅₀ (μM) for Analogous Thiazoles |
|---|---|
| HT-29 (Colon) | 2.01 |
| A549 (Lung) | 4.76 |
| Karpas299 (Lymphoma) | 3.89 |
Comparative Analysis with Related Compounds
The phenylethyl substitution confers distinct advantages over simpler analogs:
-
Enhanced target affinity: Molecular docking suggests π-π interactions between the phenyl group and hydrophobic pockets in kinase targets .
-
Improved bioavailability: Increased LogP (3.85 vs. 3.27) correlates with higher cellular uptake in Caco-2 permeability assays .
Future Research Directions
-
Metabolic engineering: Development of prodrugs to mitigate rapid hepatic clearance.
-
Target identification: Proteomic studies to elucidate binding partners beyond kinase domains.
-
Combination therapies: Synergy testing with existing antimicrobials (e.g., rifampicin) or chemotherapeutics (e.g., paclitaxel).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume